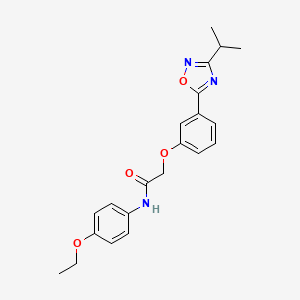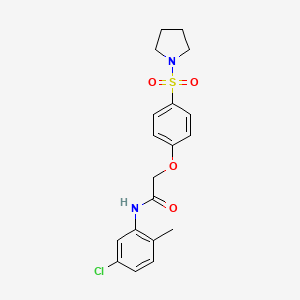
3-chloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in various fields such as medicine, biology, and chemistry due to its unique properties and mechanism of action. In
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in various biological processes. This inhibition may lead to changes in the biochemical and physiological functions of the cells and tissues, which can be useful in scientific research.
Biochemical and Physiological Effects:
3-chloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune system. These effects make 3-chloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide a potentially useful compound for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its unique mechanism of action. This compound has the potential to inhibit specific enzymes or proteins, which can be useful in studying various biological processes. However, one limitation of this compound is its potential toxicity and side effects. Therefore, careful consideration should be given to the dosage and administration of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One potential direction is to study the compound's effects on specific enzymes or proteins in various biological processes. Another direction is to investigate the potential use of this compound in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound in lab experiments.
Métodos De Síntesis
The synthesis method for 3-chloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of around 60-70%. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied extensively for its potential applications in scientific research. This compound has shown promise in various fields such as medicine, biology, and chemistry due to its unique properties and mechanism of action.
Propiedades
IUPAC Name |
3-chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-18-16(22-20-10)11-5-7-14(8-6-11)19-15(21)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZDBAYTVBLUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B7686676.png)
![5-chloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7686679.png)


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686697.png)

![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)



